(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride
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Overview
Description
The compound "(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride" is a chemical that has not been directly studied in the provided papers. However, related compounds with similar functional groups have been investigated for various applications. For instance, 3,5-bis-(trifluoromethyl)phenyl isothiocyanate has been used as a derivatization reagent for the determination of biogenic amines in beverages, which suggests that the compound may also have potential applications in analytical chemistry .
Synthesis Analysis
The synthesis of related fluorinated compounds has been described in the literature. For example, a new perfluoroalkylated diamine was synthesized for the preparation of polyimides, which were evaluated for their potential use in electronics due to their low dielectric constant and low moisture absorption . Although the synthesis of "(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride" is not explicitly detailed, the methodologies used in the synthesis of similar compounds could provide insights into potential synthetic routes .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques. For instance, the crystal structure of a new bis(3-chlorophenyl) compound was determined using X-ray diffraction crystallography, which could be a useful technique for analyzing the molecular structure of "(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride" . Additionally, 19F NMR was used to determine the total amount of biogenic amines after derivatization with a related reagent, indicating that NMR spectroscopy could be a valuable tool for understanding the molecular structure of fluorinated compounds .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various contexts. For example, the use of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for derivatization of amines suggests that "(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride" could potentially react with isothiocyanates or other electrophiles to form derivatives for analytical purposes . Additionally, the synthesis of polyimides from fluorinated diamines indicates that the compound may also participate in polycondensation reactions to form polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of related fluorinated compounds have been characterized. For instance, polyimides based on a fluorinated diamine exhibited high glass transition temperatures, good thermal stability, and low dielectric constants, which are desirable properties for materials used in electronics . These findings suggest that "(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride" may also possess unique physical and chemical properties due to the presence of the trifluoromethyl groups, which could be explored for various applications .
Scientific Research Applications
Photocytotoxic Properties in Cancer Research
- Iron(III) Complexes with Photocytotoxic Activity : Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, including derivatives of (3,5-Bis(trifluoromethyl)phenyl)methanamine, have been synthesized. These complexes display significant photocytotoxicity in red light to various cell lines through apoptosis and reactive oxygen species generation (Basu et al., 2014).
Chemical Separation and Analysis
- Chiral Discrimination in Chemical Analysis : The separation of enantiomers of a compound related to (3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride was achieved using an amylose tris-3,5-dimethylphenyl carbamate stationary phase. This study highlights its potential in chiral discrimination and chemical analysis (Bereznitski et al., 2002).
Material Science Applications
- Development of Novel Polyimides : Studies have been conducted on novel diamine monomers, including bis(3-aminophenyl)-3,5-bis(trifluoromethyl)phenyl phosphine oxide, derived from (3,5-Bis(trifluoromethyl)phenyl)methanamine for the creation of new polyimides. These materials exhibit high thermal stability and good adhesive properties, making them significant in material science applications (Jeong et al., 2001; Yin et al., 2005).
Biogenic Amine Analysis
- Derivatization of Biogenic Amines for LC-MS/MS Analysis : (3,5-Bis(trifluoromethyl)phenyl)methanamine-related compounds have been used for the derivatization of biogenic amines, facilitating their analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application is particularly relevant in the analysis of food and beverages (Jastrzębska et al., 2018).
Catalysis
- Use in Transesterification Reactions : Derivatives of (3,5-Bis(trifluoromethyl)phenyl)methanamine have been shown to act as zwitterionic salts and serve as effective organocatalysts in transesterification reactions (Ishihara et al., 2008).
Safety And Hazards
properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15;/h1-3H,4,16H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJHHGNJFKHGRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF6N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595125 |
Source
|
Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Bis(trifluoromethyl)phenyl)methanamine hydrochloride | |
CAS RN |
42365-62-8 |
Source
|
Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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